A Comprehensive Technical Guide to Pentyl Butyrate: Chemical Properties and Structure
A Comprehensive Technical Guide to Pentyl Butyrate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentyl butyrate, also known as pentyl butanoate or amyl butyrate, is an organic ester recognized for its characteristic fruity aroma, reminiscent of apricot or pear.[1] This document provides a detailed overview of the chemical and physical properties of pentyl butyrate and its isomers. It includes a summary of its structural identifiers, physicochemical data, and detailed experimental protocols for its synthesis and analysis, tailored for a technical audience in research and development.
Chemical Structure and Identification
Pentyl butyrate is the ester formed from the condensation of pentanol and butyric acid.[1] The most common isomer is n-pentyl butyrate, derived from pentan-1-ol. Structural isomers, such as 2-pentyl butyrate (sec-amyl butyrate), also exist and exhibit slightly different properties.[2][3]
Table 1: Structural and Identification Data for Pentyl Butyrate Isomers
| Property | n-Pentyl Butyrate | 2-Pentyl Butyrate (sec-Amyl Butyrate) |
| IUPAC Name | pentyl butanoate[1][4] | pentan-2-yl butanoate[3] |
| Synonyms | Amyl butyrate, n-Amyl n-butyrate[5] | 1-Methylbutyl butanoate, sec-Amyl butyrate[3] |
| Molecular Formula | C₉H₁₈O₂[1][6][7] | C₉H₁₈O₂[2][3] |
| Molecular Weight | 158.24 g/mol [1][6][7][8] | 158.24 g/mol [2] |
| CAS Number | 540-18-1[1][6][8] | 60415-61-4[2][3] |
| SMILES | CCCCCOC(=O)CCC[5][7][8] | CCCC(C)OC(=O)CCC[2][3] |
| InChI | InChI=1S/C₉H₁₈O₂/c1-3-5-6-8-11-9(10)7-4-2/h3-8H₂,1-2H₃[7][8] | InChI=1S/C₉H₁₈O₂/c1-4-6-8(3)11-9(10)7-5-2/h8H,4-7H₂,1-3H₃[2][3] |
| InChIKey | CFNJLPHOBMVMNS-UHFFFAOYSA-N[1] | DJOCFLQKCMWABC-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
Pentyl butyrate is a colorless liquid at room temperature and is characterized by its low solubility in water and miscibility with organic solvents.[7][9] These properties are critical for its application in flavor and fragrance formulations, as well as for its use as a solvent.
Table 2: Physicochemical Data for n-Pentyl Butyrate
| Property | Value |
| Appearance | Colorless liquid[6][7] |
| Odor | Fruity, apricot, pear[1] |
| Boiling Point | 185 - 186 °C[1][6][8] |
| Melting Point | -73.2 °C[1][6] |
| Density | 0.86 - 0.8832 g/cm³[1][6] |
| Solubility in Water | Insoluble (approx. 0.03 - 0.06 mg/mL at 20°C)[4][6][7] |
| Solubility in Organic Solvents | Soluble in alcohol and ether[8][9] |
| Vapor Pressure | 0.61 mmHg (at 25°C)[6] |
| Refractive Index | 1.4118 - 1.412 (at 15-20°C)[5][6][8] |
| LogP (Octanol/Water Partition Coefficient) | 3.32 - 3.37[4][6] |
Experimental Protocols
Synthesis of n-Pentyl Butyrate via Fischer Esterification
The most common laboratory synthesis of pentyl butyrate is the Fischer esterification of pentan-1-ol with butyric acid, using a strong acid as a catalyst.
Materials:
-
Pentan-1-ol
-
Butyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of pentan-1-ol and butyric acid. A common approach to favor the formation of the ester is to use an excess of one of the reactants, typically the less expensive alcohol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops for a small-scale reaction) to the mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 60-90 minutes. The reaction temperature should be maintained at the boiling point of the mixture.
-
Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water to remove the excess alcohol and sulfuric acid.
-
5% sodium bicarbonate solution to neutralize any remaining butyric acid and sulfuric acid (caution: CO₂ evolution).
-
Saturated brine solution to reduce the solubility of the ester in the aqueous layer.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude pentyl butyrate by simple or fractional distillation to obtain the final product.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like pentyl butyrate.
Instrumentation and Conditions (Representative):
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes.
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation:
-
Prepare a stock solution of pentyl butyrate in a suitable solvent (e.g., hexane or dichloromethane).
-
Create a series of calibration standards by diluting the stock solution.
-
For quantitative analysis, an internal standard can be added to both the samples and calibration standards.
Data Analysis:
-
Identification: The retention time of the peak corresponding to pentyl butyrate is compared with that of a known standard. The mass spectrum will show characteristic fragment ions for pentyl butyrate, which can be compared to a library spectrum for confirmation.
-
Quantification: A calibration curve is generated by plotting the peak area of the analyte against its concentration. The concentration of pentyl butyrate in unknown samples can then be determined from this curve.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and analysis of pentyl butyrate.
Caption: Logical workflow for the synthesis and analysis of pentyl butyrate.
Applications
The primary application of pentyl butyrate is as a flavoring and fragrance agent in the food, beverage, and cosmetic industries due to its pleasant fruity aroma.[7] It is also used as a solvent for plastics and other materials. In the pharmaceutical field, it can serve as an excipient to improve the solubility and bioavailability of certain drugs.[7] The hydrolysis product, butyrate, has been investigated for its potential therapeutic effects as a histone deacetylase inhibitor.[7]
References
- 1. 2-PENTYL BUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Buy Pentyl butyrate | 540-18-1 [smolecule.com]
- 4. NP-MRD: Showing NP-Card for Pentyl butanoate (NP0047879) [np-mrd.org]
- 5. euonym.us [euonym.us]
- 6. 2-PENTYL BUTYRATE(60415-61-4) 13C NMR spectrum [chemicalbook.com]
- 7. evanschemistrycorner.com [evanschemistrycorner.com]
- 8. NP-MRD: Showing NP-Card for 2-pentyl butyrate (NP0190900) [np-mrd.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
